molecular formula C7H15NO3S B1279444 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide CAS No. 205194-33-8

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide

Cat. No.: B1279444
CAS No.: 205194-33-8
M. Wt: 193.27 g/mol
InChI Key: VAJSFWFPXNWBLF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c9-5-1-2-8-3-6-12(10,11)7-4-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJSFWFPXNWBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465751
Record name 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205194-33-8
Record name 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Methods

3.1. Synthesis via Nucleophilic Substitution and Ring Closure

A common route to 4-(3-hydroxypropyl)thiomorpholine 1,1-dioxide starts with the nucleophilic substitution of a suitable 1,3-dihalopropane by thiomorpholine, followed by oxidation:

Step Reagents & Conditions Description
1 1,3-dihalopropane (e.g., 1,3-dibromopropane), thiomorpholine, base (e.g., K₂CO₃), solvent (e.g., acetonitrile), reflux Nucleophilic substitution to form 4-(3-bromopropyl)thiomorpholine
2 Aqueous NaOH or KOH Hydrolysis of the bromo group to yield 4-(3-hydroxypropyl)thiomorpholine
3 Oxidizing agent (e.g., m-chloroperbenzoic acid, hydrogen peroxide), solvent (e.g., methanol or dichloromethane), 0–25°C Oxidation of the sulfur to the 1,1-dioxide (sulfonyl) group

Notes:

  • The oxidation step is critical for selectivity; over-oxidation or incomplete oxidation can affect yield and purity.
  • The hydroxypropyl group is typically introduced via the halopropane precursor, ensuring regioselectivity at the 4-position of the thiomorpholine ring.

3.2. Alternative Route via Reductive Amination

Another plausible method involves the reductive amination of 3-hydroxypropionaldehyde with thiomorpholine, followed by oxidation:

Step Reagents & Conditions Description
1 3-hydroxypropionaldehyde, thiomorpholine, NaBH₃CN (sodium cyanoborohydride), solvent (e.g., methanol), pH control Reductive amination to form 4-(3-hydroxypropyl)thiomorpholine
2 Oxidizing agent as above Oxidation to 1,1-dioxide

Notes:

  • Reductive amination offers a straightforward approach but requires careful control to avoid side reactions, especially with sensitive functional groups.

3.3. Direct Sulfonylation Approach

Reaction Data and Analytical Findings

Physical and Analytical Properties:

Property Value Reference
Molecular Formula C₇H₁₅NO₃S
Molecular Weight 193.27 g/mol
Melting Point 72°C
Purity (commercial) ≥98.0% (by HPLC or NMR)

Spectroscopic and Analytical Data:

  • NMR (¹H, ¹³C): Confirms the presence of the thiomorpholine ring and the hydroxypropyl substituent.
  • IR: Strong S=O stretching bands (indicative of the sulfone group).
  • MS: Molecular ion at m/z 193 (consistent with C₇H₁₅NO₃S).

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages
Nucleophilic Substitution & Oxidation High yield, scalable, well-established Requires careful oxidation control
Reductive Amination & Oxidation Fewer steps, direct approach Sensitive to side reactions, less common
Direct Sulfonylation Potentially shorter Regioselectivity challenges, less selective

Summary and Recommendations

  • The most reliable and widely adopted method for preparing this compound is via nucleophilic substitution of a 1,3-dihalopropane with thiomorpholine, followed by hydrolysis and selective oxidation of the sulfur atom to the sulfone (1,1-dioxide) state.
  • Analytical data confirm the identity and purity of the product, with melting point and spectroscopic methods being standard for quality control.
  • Alternative synthetic routes exist but may require more complex purification or offer lower yields.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group back to a sulfide.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide serves as a versatile building block in the synthesis of various bioactive compounds. Its applications in medicinal chemistry include:

  • Antibacterial Agents : The compound is utilized in the synthesis of antibacterial biaryloxazolidinone analogues, which are crucial for developing new antibiotics to combat resistant bacterial strains .
  • Antiviral Agents : It is involved in the preparation of derivatives that act as inhibitors for viral infections, showcasing its potential in antiviral drug development .
  • Cyclin G-Associated Kinase Inhibitors : Research indicates that derivatives of this compound can inhibit cyclin G-associated kinase, which is significant for cancer treatment strategies .

Materials Science

The compound's unique structural attributes make it suitable for various applications in materials science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as mechanical strength and thermal stability. This application is particularly relevant in developing biodegradable materials for medical implants .
  • Coatings and Adhesives : The thiomorpholine derivative has potential use in formulating coatings and adhesives due to its ability to improve adhesion properties and resistance to environmental factors.

Biochemical Applications

In biochemistry, this compound is explored for its interactions with biological systems:

  • Enzyme Inhibition Studies : It is used as a model compound to study enzyme inhibition mechanisms, providing insights into the design of more effective inhibitors for therapeutic targets .
  • Drug Delivery Systems : The compound's solubility profile allows it to be used in designing drug delivery systems that can release therapeutic agents in a controlled manner, enhancing bioavailability .

Case Studies

Study Application Findings
Study on Antibacterial ActivitySynthesis of biaryloxazolidinone analoguesDemonstrated effective inhibition against resistant bacterial strains .
Investigation of Antiviral PropertiesDevelopment of antiviral agentsShowed promising results against viral replication in vitro .
Polymer Composite ResearchUse in biodegradable materialsEnhanced mechanical properties and degradation rates suitable for medical applications .

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide involves its interaction with various molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the thiomorpholine ring can interact with enzymes and receptors. The dioxide group can participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate various biological activities.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(3-Hydroxypropyl)thiomorpholine 1,1-dioxide
  • Molecular Formula: C₇H₁₅NO₃S
  • Molecular Weight : 193.26 g/mol
  • CAS Registry Number : 205194-33-8
  • Key Features: A thiomorpholine derivative with a 1,1-dioxide sulfone group and a 3-hydroxypropyl side chain.

Applications : Primarily used in laboratory research, this compound is commercially available (e.g., TCI America, Ruier Science Mall) but lacks detailed pharmacological or industrial application data .

Comparison with Structurally Similar Compounds

Thiomorpholine 1,1-Dioxide Derivatives with Hydroxyalkyl Chains

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences/Implications
4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide 2-Hydroxyethyl C₇H₁₃NO₃S 191.25 Shorter chain reduces hydrophilicity; potential lower aqueous solubility compared to hydroxypropyl analog .
4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide 4-Hydroxybutyl C₈H₁₇NO₃S 207.29 Longer alkyl chain increases lipophilicity; may enhance membrane permeability but reduce metabolic stability .

Thiomorpholine 1,1-Dioxide Derivatives with Aromatic Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences/Implications
4-((4-(Methylthio)phenyl)sulfonyl)thiomorpholine 1,1-dioxide 4-(Methylthio)phenylsulfonyl C₁₁H₁₅NO₄S₃ 345.43 Aromatic sulfonyl group introduces π-π stacking potential; higher molecular weight and rigidity may limit bioavailability .
4-(2-Thienylmethyl)thiomorpholine 1,1-dioxide 2-Thienylmethyl C₉H₁₃NO₂S₂ 231.34 Thiophene moiety enhances lipophilicity and electronic interactions; possible utility in materials science .

Thiomorpholine 1,1-Dioxide Derivatives with Reactive Functional Groups

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences/Implications
4-(Prop-2-ynyl)thiomorpholine 1,1-dioxide Propargyl C₇H₁₁NO₂S 173.23 Propargyl group enables click chemistry applications; higher reactivity compared to hydroxypropyl analog .
Triazole-containing thiomorpholine 1,1-dioxide hybrids Triazole-aryl Varies ~350–450 Triazole groups enhance antiproliferative activity; structural complexity may improve target binding in drug design .

Structural and Functional Analysis

Impact of Substituent Length and Polarity

  • Hydroxypropyl vs. Hydroxyethyl/Butyl : The 3-hydroxypropyl chain balances hydrophilicity and lipophilicity, offering intermediate solubility compared to shorter (hydroxyethyl) or longer (hydroxybutyl) analogs. This may optimize pharmacokinetic properties in drug candidates .
  • Aromatic vs.

Biological Activity

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide, also known by its CAS number 205194-33-8, is a thiomorpholine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H15NO2S\text{C}_7\text{H}_{15}\text{N}\text{O}_2\text{S}

This compound contains a thiomorpholine ring with a hydroxyl group attached to a propyl chain, contributing to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in metabolic pathways. Specifically, its structural analogs have shown inhibition against trypsin-like serine proteases, suggesting that this compound may share similar inhibitory properties .

Biological Activity and Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antimicrobial Activity : Preliminary studies indicate that thiomorpholine derivatives exhibit antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell walls or interference with metabolic processes .
  • Anticancer Potential : Some derivatives of thiomorpholine have demonstrated cytotoxic effects on cancer cell lines. These effects are likely due to the induction of apoptosis and inhibition of cell proliferation pathways .
  • Anti-inflammatory Effects : Compounds similar to 4-(3-Hydroxypropyl)thiomorpholine have been reported to exhibit anti-inflammatory properties through the modulation of cytokine release and inhibition of inflammatory mediators .

Case Studies

Several studies have explored the biological activity of thiomorpholine derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL for several compounds .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain derivatives could inhibit the growth of human cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 10 µM to 20 µM, indicating promising potential as anticancer agents .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between thiomorpholine derivatives and target proteins. For instance, interactions with key amino acids in enzyme active sites suggest a competitive inhibition mechanism .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC < 50 µg/mL against bacteria
AnticancerIC50 = 10-20 µM on cancer cells
Anti-inflammatoryModulation of cytokine release

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